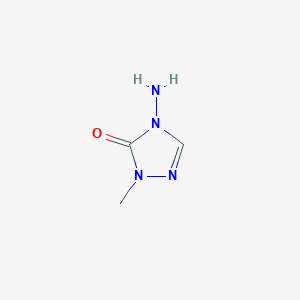![molecular formula C12H12ClF3N4 B2624266 2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}acetonitrile CAS No. 338979-38-7](/img/structure/B2624266.png)
2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}acetonitrile” is a complex organic compound. The name suggests it contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), a piperazine ring (a six-membered ring with four carbon atoms and two nitrogen atoms), and a nitrile group (a carbon triple-bonded to a nitrogen). It also has a trifluoromethyl group (a carbon atom bonded to three fluorine atoms) and a chlorine atom .
Mechanism of Action
The mechanism of action of 2-CTP is believed to involve the inhibition of phospholipase A2 activity. Phospholipase A2 is an enzyme responsible for the hydrolysis of phospholipids, which are molecules that are essential components of cell membranes. When 2-CTP binds to phospholipase A2, it prevents the enzyme from catalyzing the hydrolysis of phospholipids. This inhibition of phospholipase A2 activity results in the accumulation of phospholipids in the cell membrane, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects
The inhibition of phospholipase A2 activity by 2-CTP has been found to have a variety of biochemical and physiological effects. For example, 2-CTP has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, which are involved in the inflammatory response. Additionally, 2-CTP has also been found to reduce the production of prostaglandins, which are hormones involved in the regulation of various physiological processes, including pain and inflammation. Finally, 2-CTP has also been found to reduce the production of nitric oxide, a molecule involved in the regulation of blood pressure.
Advantages and Limitations for Lab Experiments
2-CTP has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of 2-CTP is its high potency, which makes it an attractive candidate for a variety of scientific research applications. Additionally, 2-CTP is relatively inexpensive and easy to synthesize, making it a cost-effective option for laboratory experiments. However, one of the main limitations of 2-CTP is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
The potential applications of 2-CTP are far-reaching and numerous. In the future, 2-CTP could be used in a variety of studies to investigate the effects of lipid metabolism on cell growth and differentiation. Additionally, 2-CTP could also be used in studies to investigate the role of phospholipase A2 in various biological processes. Furthermore, 2-CTP could be used in studies to investigate the effects of phospholipase A2 inhibition on the production of pro-inflammatory cytokines, prostaglandins, and nitric oxide. Finally, 2-CTP could also be used in studies to investigate the potential therapeutic applications of phospholipase A2 inhibition, such as the treatment of inflammation and pain.
Synthesis Methods
2-CTP can be synthesized via a number of different methods. One of the most common methods involves the reaction of 3-chloro-5-(trifluoromethyl)-2-pyridine and 2-aminopiperazine in the presence of a catalyst. The reaction is typically performed at room temperature and yields 2-CTP in approximately 70-80% yield. Alternatively, 2-CTP can also be synthesized via a reaction of 3-chloro-5-(trifluoromethyl)-2-pyridine and 2-amino-piperazine-N-oxide in the presence of a base. This method yields 2-CTP in approximately 85-90% yield.
Scientific Research Applications
2-CTP has been studied extensively and has been found to possess a variety of properties that make it an attractive candidate for a wide range of scientific research applications. For example, 2-CTP has been found to be a potent inhibitor of phospholipase A2, an enzyme involved in the metabolism of fatty acids. As such, 2-CTP has been used in a number of studies to investigate the role of phospholipase A2 in various biological processes. Additionally, 2-CTP has also been used in studies to investigate the effects of lipid metabolism on cell growth and differentiation.
properties
IUPAC Name |
2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClF3N4/c13-10-7-9(12(14,15)16)8-18-11(10)20-5-3-19(2-1-17)4-6-20/h7-8H,2-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJBNURFHMVMRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC#N)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClF3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[4-(6-chloro-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetate](/img/structure/B2624183.png)


![4-acetyl-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2624189.png)



![2-(4-chlorophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2624197.png)

![[2-[2-(3,4-Dimethoxyphenyl)ethylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2624199.png)
![2-[6-ethyl-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2624200.png)


